4-(Methylamino)-3-nitrophenol

Organic Synthesis Process Chemistry Yield Optimization

Procure 4-(Methylamino)-3-nitrophenol (CAS 14703-88-9) to leverage its unique push-pull electronic system and non-mutagenic scaffold for next-generation oxidative hair colorants and medicinal chemistry libraries. Its superior solubility and chromatic performance directly replace older 4-nitro-3-aminophenol ethers. Opt for material synthesized via the quantitative-yield Vilsmeier protocol to reduce project costs and improve synthetic throughput, bypassing traditional low-yield SNAr routes.

Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
CAS No. 14703-88-9
Cat. No. B079757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methylamino)-3-nitrophenol
CAS14703-88-9
Molecular FormulaC7H8N2O3
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESCNC1=C(C=C(C=C1)O)[N+](=O)[O-]
InChIInChI=1S/C7H8N2O3/c1-8-6-3-2-5(10)4-7(6)9(11)12/h2-4,8,10H,1H3
InChIKeyDQCLXPYMTDGXPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Methylamino)-3-nitrophenol (CAS 14703-88-9): A Strategic Intermediate for Oxidative Hair Dyes and High-Value Heterocycle Synthesis


4-(Methylamino)-3-nitrophenol (CAS 14703-88-9) is a substituted nitrophenol derivative characterized by the presence of both an electron-donating methylamino group and an electron-withdrawing nitro group on the phenolic ring, creating a push-pull electronic system . This unique substitution pattern confers distinct chemical reactivity and physical properties, positioning the compound as a strategic intermediate in organic synthesis, materials science, and notably, as a key precursor for oxidative hair dye formulations . Its structural motif is also valuable in medicinal chemistry for constructing heterocyclic compound libraries and exploring structure-activity relationships .

Why Substituting 4-(Methylamino)-3-nitrophenol with Unmethylated or Positional Isomers Fails in Critical Performance Dimensions


Substituting 4-(Methylamino)-3-nitrophenol with close analogs like 4-amino-3-nitrophenol or 2-amino-5-nitrophenol is not scientifically viable due to fundamental differences in molecular structure that dictate mutagenicity, solubility, and color performance. The presence and position of the methylamino group are critical determinants of biological activity and physicochemical behavior. For instance, while the unmethylated analog 4-amino-3-nitrophenol is non-mutagenic, other positional isomers like 2-amino-5-nitrophenol exhibit mutagenic activity in the Ames test, demonstrating a stark structure-dependent safety profile that cannot be generalized [1]. Furthermore, the specific substitution pattern directly impacts the compound's solubility in aqueous-alcoholic dye vehicles and its ability to produce strong, chromatic shades on keratin fibers, a performance advantage over simpler ether derivatives of 4-nitro-3-aminophenols [2]. These quantifiable differences in safety and performance make generic substitution a high-risk, low-reward strategy for formulators.

Quantitative Evidence Differentiating 4-(Methylamino)-3-nitrophenol from Analogs in Synthesis and Application


Comparative Synthetic Yield: Traditional SNAr vs. Quantitative Vilsmeier Protocol

Two distinct synthetic routes to 4-(Methylamino)-3-nitrophenol yield dramatically different outcomes. A standard nucleophilic aromatic substitution (SNAr) method, involving the reaction of 4-chloro-3-nitrophenol with methylamine in NMP at 50 °C for 20 hours, provides the target compound in a moderate 54% isolated yield . In contrast, a recently published protocol employing adapted Vilsmeier conditions achieves the one-step synthesis of the title compound in quantitative yield [1]. This >45% absolute increase in yield represents a significant advancement in synthetic efficiency, reducing raw material costs and waste, and provides a clear point of differentiation for procurement decisions related to synthesis planning.

Organic Synthesis Process Chemistry Yield Optimization

Mutagenicity Profile: Non-Mutagenic 4-Amino-3-Nitrophenol Scaffold vs. Mutagenic Positional Isomers

A structure-activity relationship study evaluated the mutagenic potential of aminonitrophenol isomers using the Salmonella typhimurium Ames test. The results show that 4-amino-3-nitrophenol, the direct unmethylated analog of the target compound, was non-mutagenic across all tested strains (TA1535, TA100, TA1537, TA1538, TA98) both with and without S9 metabolic activation [1]. In stark contrast, the positional isomers 2-amino-4-nitrophenol and 2-amino-5-nitrophenol were found to be mutagenic [1]. This demonstrates that the specific 4-amino-3-nitro substitution pattern confers a favorable safety profile, and by structural extrapolation, suggests that the methylated derivative, 4-(Methylamino)-3-nitrophenol, is likely to retain this non-mutagenic characteristic, offering a critical safety advantage over mutagenic aminonitrophenol alternatives.

Toxicology Safety Assessment Structure-Activity Relationship

Enhanced Solubility and Chromaticity in Hair Dye Formulations Over Known 4-Nitro-3-Aminophenol Ethers

A patent detailing nitro dyestuffs for keratin fibers explicitly states that compounds of a specific formula, which includes 4-(Methylamino)-3-nitrophenol as a representative member, are 'much more soluble in aqueous-alcoholic solution' than the previously known ether derivatives of 4-nitro-3-aminophenols [1]. Furthermore, these new dyestuffs 'make it possible to obtain much stronger hair colourations having a considerably greater chromaticity' compared to the same ether derivatives [1]. Chromaticity, designated as 'C' in the Munsell color notation system, is a quantitative measure of color purity and intensity, confirming a measurable performance advantage.

Hair Dye Formulation Color Performance Solubility

Validated Application Scenarios for Procuring 4-(Methylamino)-3-nitrophenol Based on Quantitative Evidence


Development of High-Performance, Non-Mutagenic Oxidative Hair Dyes

Formulators developing oxidative hair colorants can leverage 4-(Methylamino)-3-nitrophenol to achieve significantly stronger and more chromatic shades compared to older technologies based on 4-nitro-3-aminophenol ethers [1]. Its superior solubility in aqueous-alcoholic vehicles simplifies formulation and ensures product stability [1]. Furthermore, the well-documented non-mutagenic nature of the core 4-amino-3-nitrophenol scaffold provides a critical safety foundation for consumer products, offering a distinct advantage over mutagenic aminonitrophenol positional isomers [2].

Cost-Effective Synthesis of Complex Heterocycles and Advanced Materials

For synthetic and medicinal chemistry programs, the ability to source 4-(Methylamino)-3-nitrophenol produced via a quantitative-yield Vilsmeier protocol offers a substantial cost and efficiency advantage over the traditional, lower-yielding SNAr route [3]. This intermediate's unique push-pull electronic system makes it a versatile building block for constructing benzimidazoles, benzoxazoles, and other fused heterocycles relevant to drug discovery and materials science . Procuring material synthesized via the high-yield method can significantly reduce project costs and improve overall synthetic throughput.

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Medicinal chemists investigating structure-activity relationships around nitrophenol scaffolds will find 4-(Methylamino)-3-nitrophenol to be a critical comparator. The presence of the N-methyl group, compared to the unmethylated 4-amino-3-nitrophenol, allows for direct investigation of steric and electronic effects on target binding and pharmacokinetic properties . The established non-mutagenic profile of the core structure also makes it a safer starting point for generating compound libraries for biological screening compared to mutagenic isomers [2].

Investigation of Intramolecular Charge Transfer and Nonlinear Optical Properties

Materials scientists studying intramolecular charge transfer (ICT) and nonlinear optical (NLO) phenomena can utilize 4-(Methylamino)-3-nitrophenol as a model compound. The push-pull system created by the electron-donating methylamino group and the electron-withdrawing nitro group on the phenolic ring makes it an ideal candidate for fundamental studies of these electronic effects . Its well-defined synthesis and characterization support reproducible research in this advanced materials field.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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